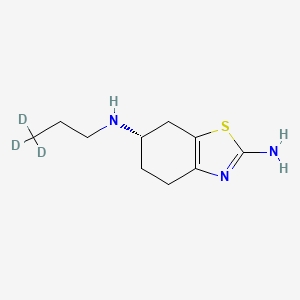
(S)-Pramipexole-d3, Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Pramipexole-d3, Dihydrochloride is a deuterated form of pramipexole, a non-ergot dopamine agonist. This compound is primarily used in the treatment of Parkinson’s disease and restless legs syndrome. The deuterium atoms in this compound replace the hydrogen atoms, which can potentially alter the pharmacokinetic properties of the drug, leading to improved efficacy and reduced side effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Pramipexole-d3, Dihydrochloride involves several steps, starting from commercially available starting materials. The key steps include the formation of the pramipexole core structure, followed by the introduction of deuterium atoms. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis platforms. Quality control measures are stringent to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Pramipexole-d3, Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the deuterium atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pramipexole N-oxide, while reduction could produce pramipexole derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
(S)-Pramipexole-d3, Dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the effects of deuterium substitution on chemical properties.
Biology: Employed in biological studies to investigate the metabolic pathways and interactions of pramipexole in living organisms.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to evaluate the potential benefits of deuterium substitution in drug development.
Industry: Applied in the development of new formulations and delivery systems for pramipexole-based therapies.
Mecanismo De Acción
(S)-Pramipexole-d3, Dihydrochloride exerts its effects by stimulating dopamine receptors in the brain, particularly the D2 subfamily of receptors. This action helps to alleviate the symptoms of Parkinson’s disease and restless legs syndrome by compensating for the reduced dopamine levels in these conditions. The deuterium atoms may enhance the stability and duration of action of the compound, leading to improved therapeutic outcomes.
Comparación Con Compuestos Similares
Similar Compounds
Pramipexole: The non-deuterated form of the compound, widely used in clinical practice.
Ropinirole: Another non-ergot dopamine agonist used for similar indications.
Rotigotine: A dopamine agonist available as a transdermal patch for continuous delivery.
Uniqueness
(S)-Pramipexole-d3, Dihydrochloride is unique due to the presence of deuterium atoms, which can alter its pharmacokinetic properties. This modification can lead to improved efficacy, reduced side effects, and potentially longer duration of action compared to its non-deuterated counterpart and other similar compounds.
Propiedades
Fórmula molecular |
C10H17N3S |
|---|---|
Peso molecular |
214.35 g/mol |
Nombre IUPAC |
(6S)-6-N-(3,3,3-trideuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |
InChI |
InChI=1S/C10H17N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h7,12H,2-6H2,1H3,(H2,11,13)/t7-/m0/s1/i1D3 |
Clave InChI |
FASDKYOPVNHBLU-LNEZGBMJSA-N |
SMILES isomérico |
[2H]C([2H])([2H])CCN[C@H]1CCC2=C(C1)SC(=N2)N |
SMILES canónico |
CCCNC1CCC2=C(C1)SC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-(Phenoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-one](/img/structure/B15293739.png)
![[2S-[2alpha(2E,4E),3beta(R*)]]-5-[3-(3,4-Dihydroxy-4-methylpentyl)-3-methyloxiranyl]-3-methyl-2,4-Pentadienoic acid](/img/structure/B15293741.png)
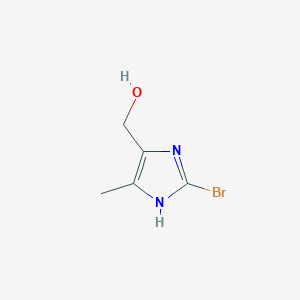
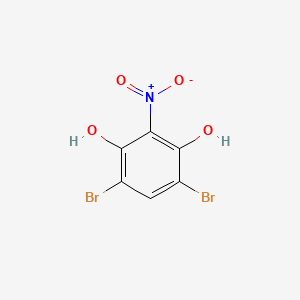

![(5R,7S)-5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B15293769.png)
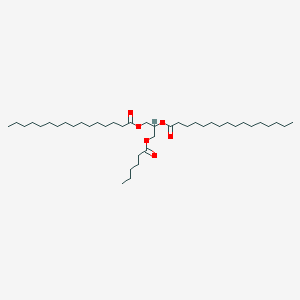
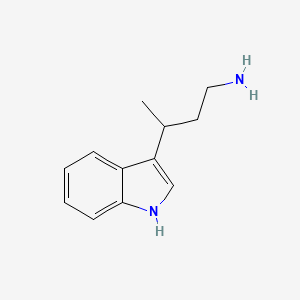

![(1',3'-Dihydrospiro[cyclopropane-1,2'-inden]-2-yl)methanamine](/img/structure/B15293825.png)

![(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxypentanoic acid](/img/structure/B15293830.png)
